molecular formula C19H18ClF3N2O2 B2837240 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034395-19-0

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2837240
CAS No.: 2034395-19-0
M. Wt: 398.81
InChI Key: PKJSYQLUPKLMLK-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a 3-chloropyridin-4-yloxy group. The ethanone moiety is linked to a 4-(trifluoromethyl)phenyl group, conferring distinct electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloropyridine moiety may influence target binding affinity.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O2/c20-16-12-24-8-5-17(16)27-15-6-9-25(10-7-15)18(26)11-13-1-3-14(4-2-13)19(21,22)23/h1-5,8,12,15H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJSYQLUPKLMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form 3-chloropyridin-4-yl piperidine.

    Ether Formation: The intermediate product is then reacted with an appropriate phenol derivative to form the ether linkage.

    Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridine moiety can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain pathways, influencing cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

Structural Features :

  • UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
  • UDD : N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.

Comparison :

  • Both UDO and UDD share a trifluoromethylphenyl group and piperazine/piperidine core, similar to the target compound.
  • Key Differences: UDO uses a piperazine ring, while the target compound employs a piperidine scaffold. UDD lacks the ethanone group but includes a pyridylamine linkage.
  • Biological Activity: UDO and UDD inhibit CYP51, a key enzyme in Trypanosoma cruzi (Chagas disease), with efficacy comparable to posaconazole . The target compound’s chloropyridinyloxy group may enhance binding to similar enzymatic pockets.

Table 1 : Key Properties of UDO, UDD, and Target Compound

Property UDO UDD Target Compound
Core Structure Piperazine Piperidine Piperidine
Key Substituents Trifluoromethylphenyl, Pyridine Trifluoromethylphenyl, Pyridine Trifluoromethylphenyl, Chloropyridine
Bioactivity CYP51 inhibition CYP51 inhibition Not reported (structural inference)
Reference N/A

Ethanone Derivatives with Sulfonyl Piperazine Groups

Structural Features :

  • Examples: 7e, 7f, 7i (). These compounds feature a piperazine ring sulfonylated at the 4-position, with ethanone linked to tetrazole-thio or aryl groups.

Comparison :

  • Similarities: The ethanone group and aryl/heteroaryl substituents are common.
  • Differences : The target compound uses a piperidine ring with a chloropyridinyloxy group, whereas these derivatives employ sulfonyl piperazine. The sulfonyl group may enhance solubility but reduce membrane permeability compared to the trifluoromethylphenyl group.
  • Physicochemical Properties : Melting points range from 123–167°C (e.g., 7f: 165–167°C), suggesting high crystallinity. The target compound’s melting point is unreported but may vary due to the chloropyridine substituent .

Imidazo[1,2-b]pyridazine-Piperidine Hybrids (Compounds 72, 74, 75)

Structural Features :

  • Examples: Imidazo[1,2-b]pyridazine fused with a piperidine ring and 2-(trifluoromethyl)phenyl group.

Comparison :

  • Similarities : The trifluoromethylphenyl group and piperidine core are shared.
  • Differences : The target compound lacks the imidazo[1,2-b]pyridazine moiety, which in Compounds 72–75 contributes to π-π stacking interactions.
  • Synthesis : Compounds 72–75 use HBTU-mediated coupling (similar to MK47 in ), suggesting the target compound could be synthesized via analogous peptide coupling methods .

Piperazine-Based Antiproliferative Agents (MK47)

Structural Features :

  • MK47: 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone linked to thiophene.

Comparison :

  • Similarities: Both MK47 and the target compound incorporate a trifluoromethylphenyl group and ethanone.
  • Differences : MK47 uses a piperazine ring and thiophene, whereas the target compound employs piperidine and chloropyridine.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Key steps include:

  • Chloropyridine-piperidine coupling : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield .
  • Trifluoromethylphenyl integration : Use palladium catalysts for cross-coupling, with inert atmosphere (N₂/Ar) to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which analytical techniques are essential for structural elucidation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the chloropyridine, piperidine, and trifluoromethylphenyl moieties .
  • X-ray Crystallography : Resolve stereochemistry and spatial arrangement of the piperidin-1-yl and ethanone groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₁₇ClF₃N₂O₂) and isotopic patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace 3-chloropyridin-4-yl with fluorinated pyridines) and compare bioactivity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using IC₅₀ assays and correlate with structural features .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide SAR .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
  • Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) and confirm target engagement .
  • Off-target screening : Employ proteome-wide affinity profiling (e.g., CETSA) to identify confounding interactions .

Advanced: What methodologies elucidate the compound’s mechanism of action?

Answer:

  • In vitro binding assays : Radioligand displacement (³H-labeled competitors) to quantify receptor affinity .
  • Functional assays : Measure cAMP inhibition or calcium flux in GPCR-transfected cells .
  • Cryo-EM/X-ray co-crystallography : Visualize compound-target complexes (e.g., kinase active sites) .

Basic: Which analytical methods ensure compound purity and stability?

Answer:

  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen .
  • Forced degradation studies : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify degradation pathways .

Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Co-solvent systems : Test PEG-400/water or cyclodextrin-based formulations for enhanced aqueous solubility .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability .
  • Liposomal encapsulation : Evaluate particle size (DLS) and encapsulation efficiency (UV-Vis) .

Advanced: How to assess stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) and monitor degradation via LC-MS .
  • Plasma stability : Quantify remaining compound in rat plasma after 24 hours using LC-MS/MS .
  • Microsomal metabolism : Identify metabolites via liver microsome assays and UPLC-QTOF .

Advanced: What strategies improve target selectivity?

Answer:

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Alanine scanning mutagenesis : Map critical binding residues on the target protein .
  • Fragment-based design : Introduce steric hindrance (e.g., methyl groups) to block non-selective interactions .

Advanced: How can computational modeling guide lead optimization?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (GROMACS) to assess binding stability .
  • Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications .
  • ADMET prediction : Use SwissADME or ADMETLab to optimize logP, CYP inhibition, and BBB permeability .

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